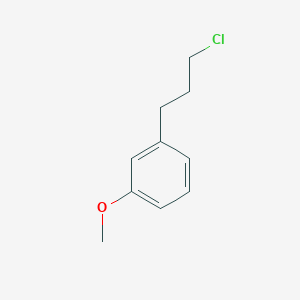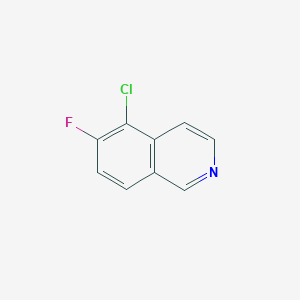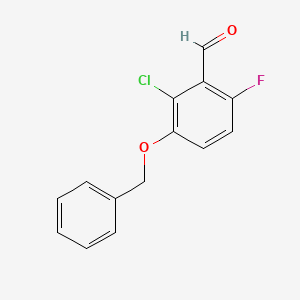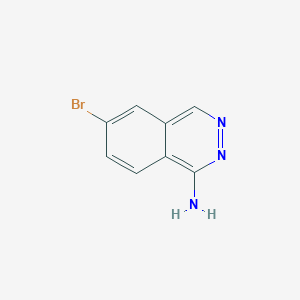
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine
Descripción general
Descripción
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine is a chemical compound with the CAS Number: 918889-15-3 . It has a molecular weight of 214.61 . The IUPAC name for this compound is 2-chloro-N-cyclopropyl-5-nitro-4-pyrimidinamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7ClN4O2/c8-7-9-3-5(12(13)14)6(11-7)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Reactivity and Mechanistic Insights
Research into compounds related to 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine has shown significant reactivity and mechanistic insights, particularly in nitrosation reactions. For instance, N-cyclopropyl-N-alkylanilines, which share structural similarities, undergo rapid reactions with nitrous acid, leading to specific cleavage of the cyclopropyl group. This reactivity supports a mechanism involving the formation of an amine radical cation, followed by cyclopropyl ring opening. Such studies are pivotal for understanding the reactivity of nitropyrimidines and the potential for creating novel compounds through selective bond cleavage and formation (Loeppky & Elomari, 2000).
Structural Characterization and Substitution Patterns
The structural analysis of this compound derivatives has been a subject of research, providing valuable information on the regioselectivity of substitution reactions. For example, studies on 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a closely related compound, have clarified the regioselective substitution of the propylamine group, aided by X-ray crystallography. Such research is crucial for understanding the molecular geometry and hydrogen bonding patterns, which are fundamental in the design of more complex molecules (McKeveney et al., 2004).
Synthesis of Novel Derivatives
The synthesis of new derivatives of nitropyrimidines, including those related to this compound, has been extensively studied. Various derivatives have been synthesized by reacting 2-chloro-4-methyl-5-nitropyrimidine with amines, followed by further reactions to yield novel heterocyclic systems. These synthetic pathways are instrumental in expanding the chemical space of nitropyrimidines and exploring their potential applications in various fields of chemistry (Banihashemi et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c8-7-9-3-5(12(13)14)6(11-7)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWSQRLDWYRIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-](/img/structure/B3302651.png)



![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)






![[2-(2-methylpropyl)phenyl]methanamine](/img/structure/B3302718.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B3302722.png)
![{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B3302726.png)
